

In Vivo Validation of ABN401's Anti-Tumor Activity: A Comparative Guide

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Compound of Interest

Compound Name: DN401

Cat. No.: B12370358

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For researchers, scientists, and drug development professionals, the in vivo validation of a novel anti-tumor agent is a critical step in its translational journey. This guide provides a comprehensive comparison of the in vivo anti-tumor activity of ABN401, a selective c-MET inhibitor, with other notable c-MET inhibitors. The information is presented to facilitate an objective assessment of its pre-clinical efficacy.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

The following table summarizes the in vivo anti-tumor activity of ABN401 in comparison to other c-MET inhibitors from preclinical studies. The data highlights the tumor growth inhibition (TGI) in various xenograft models.

Compound	Cancer Type	Xenograft Model	Dosing Regimen	Tumor Growth Inhibition (TGI) (%)	Reference
ABN401	Gastric Cancer	SNU-5	30 mg/kg, p.o., qd, 5 days/week for 3 weeks	89.49	[1]
ABN401	Lung Cancer	EBC-1	30 mg/kg, p.o., qd, 5 days/week for 3 weeks	77.85	[1]
ABN401	Gastric Cancer	SNU-5	3 mg/kg, p.o., qd, 5 days/week for 3 weeks	24.47	[1]
ABN401	Lung Cancer	EBC-1	10 mg/kg, p.o., qd, 5 days/week for 3 weeks	51.26	[1]
ARQ 197 (Tivantinib)	Colon Cancer	HT29	200 mg/kg, p.o.	Significant growth inhibition	[2]
ARQ 197 (Tivantinib)	Gastric Cancer	MKN-45	200 mg/kg, p.o.	Significant growth inhibition	[2]

Experimental Protocols

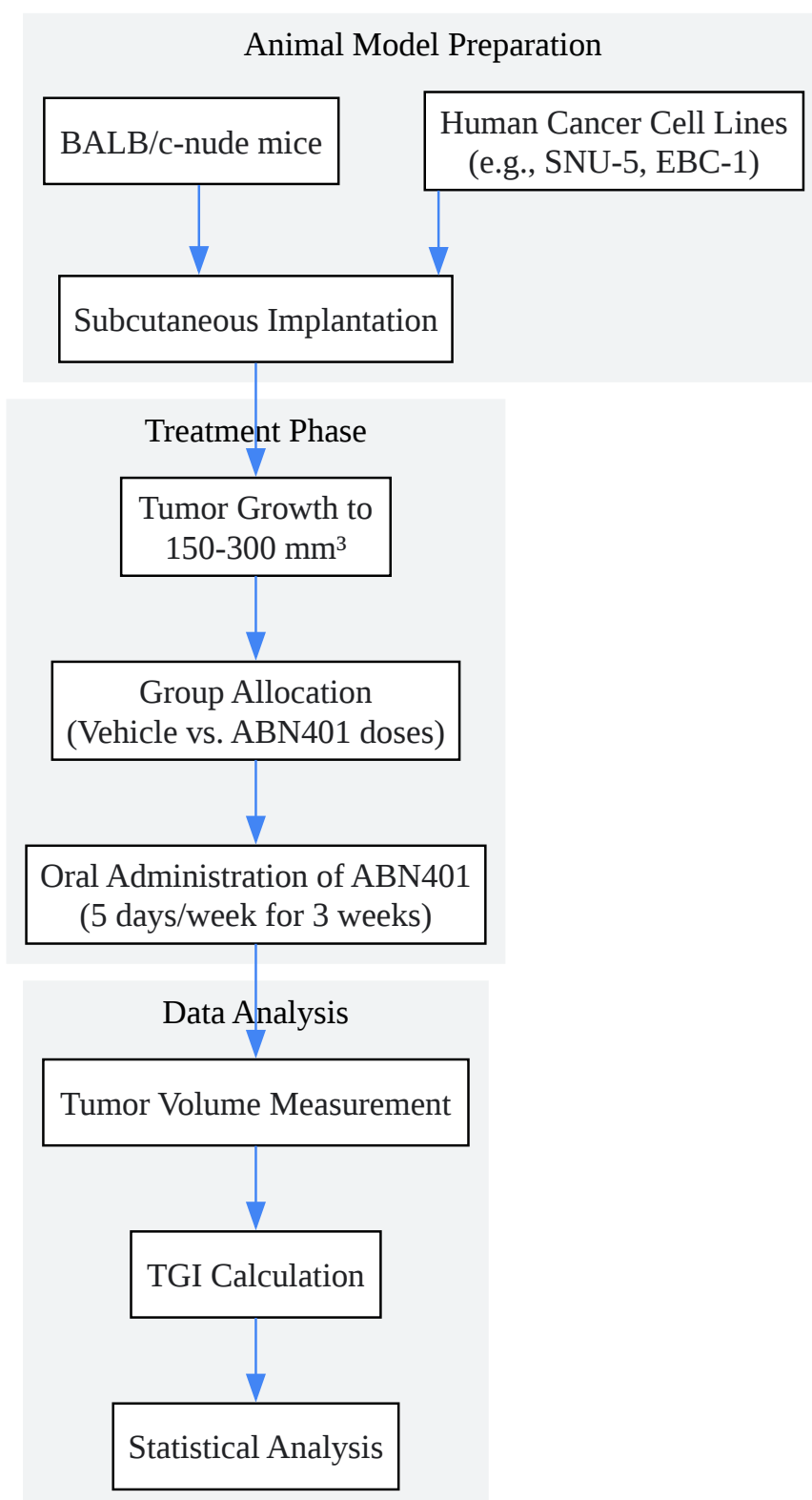
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited.

Xenograft Model Studies for ABN401

- Animal Model: BALB/c-nude mice were used for the implantation of human cancer cell lines.
[3]
- Cell Lines and Implantation: Human gastric cancer (SNU-5, SNU638) and lung cancer (EBC-1) cell lines were used.[3] Tumors were established by subcutaneously implanting the cancer cells into the flanks of the mice.[3]
- Treatment Initiation: Treatment with ABN401 commenced when the average tumor volume reached a pre-determined size of 150–300 mm³. [3]
- Dosing Regimen: ABN401 was administered orally at doses of 3, 10, or 30 mg/kg.[3] The administration was carried out on five consecutive days a week for a duration of three weeks.[1][3]
- Efficacy Evaluation: Tumor volumes were measured throughout the three-week treatment period to determine the tumor growth inhibition index.[3]

Visualizing Experimental Workflow and Signaling Pathways

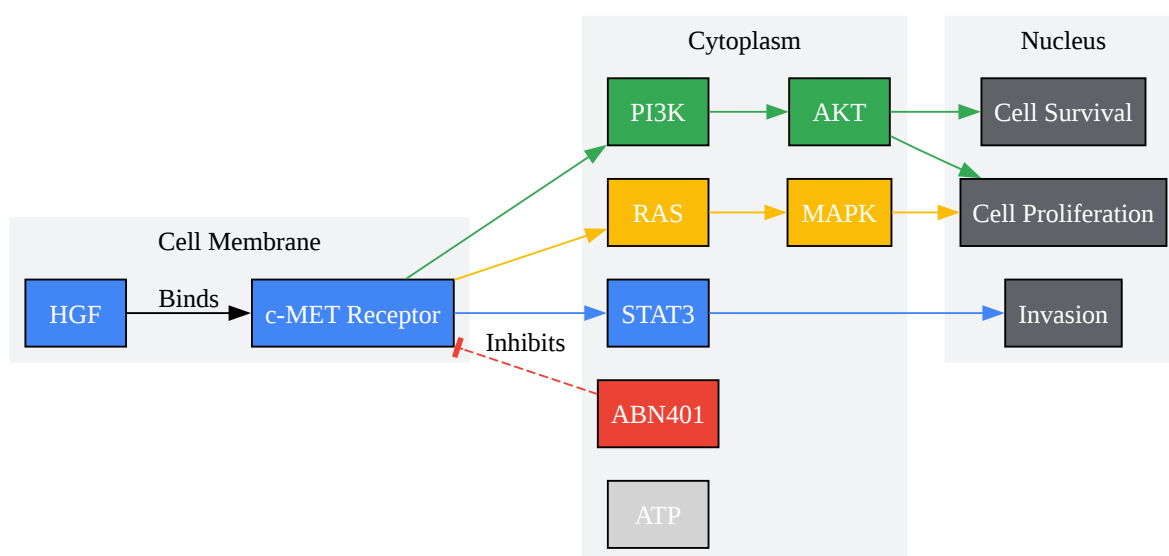
To further elucidate the experimental process and the mechanism of action, the following diagrams are provided.



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In vivo validation workflow for ABN401.

ABN401 is a highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1] [4] Dysregulation of the c-MET signaling pathway is a known driver in various cancers, promoting tumor growth, invasion, and metastasis.[5] ABN401 functions by binding to the ATP-binding site of the MET tyrosine kinase, which inhibits its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] The primary signaling cascades inhibited by ABN401 include the RAS/MAPK, PI3K/AKT, and STAT3 pathways.[5]



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ABN401 mechanism of action on the c-MET signaling pathway.

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